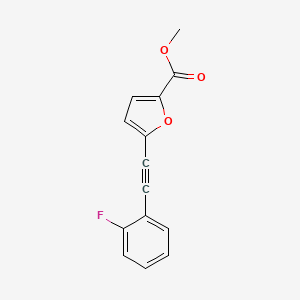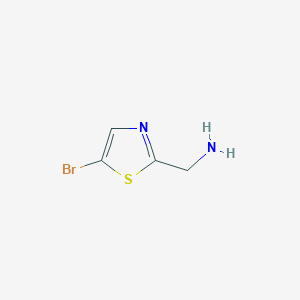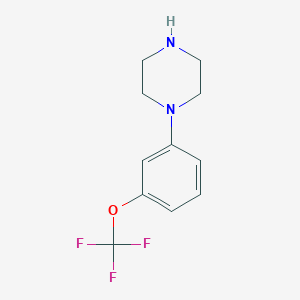
4'-(Trifluoromethyl)biphenyl-3-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" is not directly studied in the provided papers. However, several papers discuss related compounds with trifluoromethyl groups and boronic acid functionalities, which can provide insights into the chemical behavior and properties of the compound . For instance, the ortho-substituent on phenylboronic acid derivatives is known to influence catalytic activity in dehydrative condensation reactions .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of boronic acids with various reagents. For example, tri- and diorganotin(IV) carboxylates were synthesized using a boronic acid derivative and characterized by various spectroscopic methods . Similarly, the synthesis of trifluoromethylated analogues of pyrimidinones was achieved through a Michael-like 1,4-conjugate hydrocyanation . These methods could potentially be adapted for the synthesis of "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid".
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of a compound. Quantum mechanical calculations and spectroscopic investigations, such as FT-IR, FT-Raman, and UV, have been used to study the molecular structure of related compounds . X-ray diffraction has provided detailed insights into the crystal and molecular structure of trifluorophenyl derivatives [3, 8]. These techniques could be applied to "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" to gain a comprehensive understanding of its structure.
Chemical Reactions Analysis
The chemical reactivity of boronic acid derivatives is influenced by the presence of substituents. The ortho-substituent on phenylboronic acid derivatives, for example, plays a key role in catalytic activity and the prevention of amine coordination to the boron atom . The reactivity of "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" could be inferred from these studies, suggesting potential applications in catalysis or organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The presence of trifluoromethyl groups can significantly affect properties such as solubility, thermal stability, and reactivity [5, 7, 9]. For instance, fluorinated polyimides derived from a trifluoromethylated monomer exhibited good solubility and thermal stability . The physical and chemical properties of "4'-(Trifluoromethyl)biphenyl-3-ylboronic acid" could be expected to show similar trends due to the presence of the trifluoromethyl group.
Aplicaciones Científicas De Investigación
1. Antifungal Activity of Salicylanilides and Their Esters
- Summary of Application : This compound was used in the synthesis of eighteen salicylanilide esters, which were assayed in vitro as potential antimycotic agents against eight fungal strains .
- Results or Outcomes : The antifungal activity of the derivatives was not uniform, and moulds showed a higher susceptibility with minimum inhibitory concentrations (MIC) ≥ 0.49 µmol/L than yeasts (MIC ≥ 1.95 µmol/L) . The most active salicylanilide was N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide and among esters, the corresponding 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl) benzoate exhibited the lowest MIC of 0.49 µmol/L .
2. Catalytic Protodeboronation of Pinacol Boronic Esters
- Summary of Application : This compound was used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Methods of Application : The compound was used in a radical approach to catalyze the protodeboronation of pinacol boronic esters .
- Results or Outcomes : The study reported a new method for the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
- This compound is often used in the synthesis of various pharmaceutical and agrochemical products .
- It’s also used as a key structural motif in active agrochemical and pharmaceutical ingredients .
3. Synthesis of Trifluoromethylpyridines
- Summary of Application : This compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : The specific methods of application are not detailed in the source, but typically involve organic synthesis techniques .
- Results or Outcomes : The outcomes of this application are not specified in the source, but the resulting trifluoromethylpyridines are used in various agrochemical and pharmaceutical products .
4. Production of Organic Synthesis Building Blocks
- Summary of Application : This compound is used in the protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis .
- Methods of Application : The compound is used in a radical approach to catalyze the protodeboronation of pinacol boronic esters .
- Results or Outcomes : The study reported a new method for the protodeboronation of pinacol boronic esters .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and taking off contaminated clothing and washing it before reuse .
Propiedades
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O2/c15-13(16,17)11-6-4-9(5-7-11)10-2-1-3-12(8-10)14(18)19/h1-8,18-19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAAKODXXMTNDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Trifluoromethyl)biphenyl-3-ylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














